
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid: is a chemical compound with the molecular formula C8H3F4IO2. It belongs to the class of benzoic acids and contains both fluorine and iodine substituents on the benzene ring. The compound’s systematic name provides insight into its structure: it features a trifluoromethyl group (CF3), a fluorine atom (F), and an iodine atom (I) attached to the benzene ring.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid involves several steps. One common synthetic route includes the following reactions:
Fluorination: Introduction of the fluorine atom at the desired position on the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Carboxylation: Conversion of the iodinated intermediate to the carboxylic acid group (COOH).
Industrial Production Methods: While industrial-scale production methods may vary, laboratories typically employ these synthetic routes using appropriate reagents and conditions.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.
Substitution: The trifluoromethyl group and the iodine atom make it susceptible to substitution reactions.
Reduction: Reduction of the carboxylic acid group may yield different derivatives.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Iodinating Agents: Iodine (I) or iodine-containing compounds.
Carboxylation Reagents: Carbon dioxide (CO) under specific conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Potential products include fluorinated and iodinated derivatives of the benzoic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid finds applications in various scientific fields:
Chemistry: As a precursor for designing novel fluorinated and iodinated compounds.
Biology: In studies involving labeled molecules for tracking or imaging.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid is unique due to its combination of fluorine and iodine substituents, similar compounds include:
3-(Trifluoromethyl)benzoic acid: A related compound with a trifluoromethyl group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another derivative with bromine and fluorine atoms.
Propiedades
Fórmula molecular |
C8H3F4IO2 |
|---|---|
Peso molecular |
334.01 g/mol |
Nombre IUPAC |
2-fluoro-6-iodo-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F4IO2/c9-6-3(8(10,11)12)1-2-4(13)5(6)7(14)15/h1-2H,(H,14,15) |
Clave InChI |
DQWPWTKVKGYLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



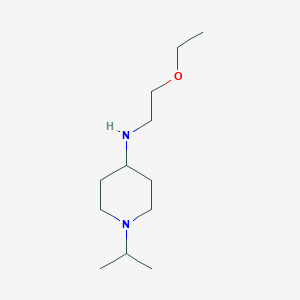
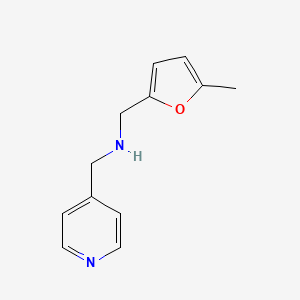
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
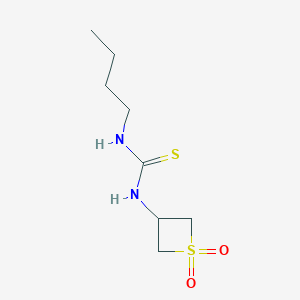

![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
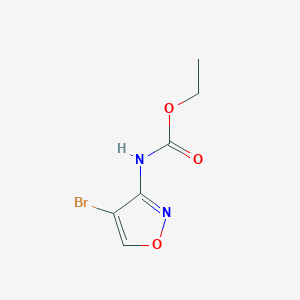
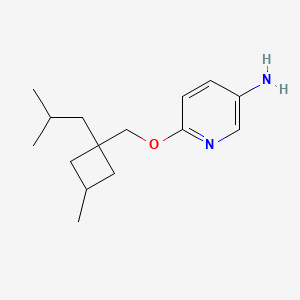
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)

